3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol
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Overview
Description
3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. One efficient method reported involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . This green and simple method allows for high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its cytotoxic effects on cancer cells may involve the induction of apoptosis through p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer properties.
Pyrazole: Widely studied for its diverse biological activities
Biological Activity
3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on enzymes and cellular mechanisms, as well as its antioxidant properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzotriazine core with methyl and phenyl substituents that may influence its biological interactions.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase, a key enzyme in melanin production. The inhibition of this enzyme is significant for treating hyperpigmentation disorders.
- Inhibition Studies :
- The compound exhibited a strong inhibitory effect on mushroom tyrosinase, with an IC50 value indicating high potency compared to standard inhibitors like kojic acid.
- In a comparative study, the IC50 values for various analogs were reported, with the most potent analog showing an IC50 of 1.12 µM, which is significantly lower than that of kojic acid (24.09 µM) .
Compound | IC50 Value (µM) | Remarks |
---|---|---|
Kojic Acid | 24.09 | Standard inhibitor |
Analog 3 | 1.12 | Strongest inhibitor |
2. Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Cell Viability and Antioxidant Testing :
- In cell viability assays conducted on B16F10 murine cells, the compound did not exhibit cytotoxicity at concentrations ≤20 µM over a 72-hour period.
- Antioxidant assays showed that the compound effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative damage .
3. Cellular Effects
The impact of the compound on cellular mechanisms was assessed through experiments involving B16F10 cells.
- Melanin Production :
- Treatment with the compound resulted in a significant decrease in melanin content in cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone), indicating its potential as an anti-melanogenic agent.
Case Study 1: Tyrosinase Inhibition Mechanism
A study investigated the kinetic mechanism of tyrosinase inhibition by the compound using Lineweaver-Burk plots. The results indicated that the compound acts as a competitive inhibitor of tyrosinase, which was established by observing changes in the slope of the plots at varying substrate concentrations .
Case Study 2: Antioxidant Efficacy
In another study focusing on antioxidant activity, the compound was tested against several free radical-generating systems. Results demonstrated that it effectively reduced oxidative stress markers in treated cells compared to untreated controls .
Properties
CAS No. |
85010-45-3 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C15H15N3O/c1-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16-17-18(15)2/h3-10,19H,1-2H3 |
InChI Key |
RJNUGUHYHJYXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3N=NN2C)O |
Origin of Product |
United States |
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